![molecular formula C14H13FN2O2 B6368579 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% CAS No. 1261958-65-9](/img/structure/B6368579.png)
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95%
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Overview
Description
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, or 4-ECFHP, is a small molecule that has recently been studied for its potential scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound containing a six-membered ring of carbon and nitrogen atoms. 4-ECFHP has been synthesized in various forms and can be used as a building block for other molecules.
Scientific Research Applications
4-ECFHP has been studied for its potential applications in scientific research. It has been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. 4-ECFHP has also been studied for its potential to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folic acid. In addition, 4-ECFHP has been studied for its potential to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
The mechanism of action of 4-ECFHP is not yet fully understood. It is thought to work as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from binding to its substrate. This prevents the enzyme from catalyzing its reaction and thus inhibits the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ECFHP are not yet fully understood. It has been studied for its potential to inhibit the enzymes COX-2, DHFR, and AChE, which are involved in inflammation, folic acid synthesis, and acetylcholine breakdown, respectively. Inhibition of these enzymes could potentially lead to a variety of physiological effects, including anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
4-ECFHP has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used as a building block for other molecules. In addition, it is relatively inexpensive and stable, making it suitable for long-term storage. However, 4-ECFHP also has some limitations. It is a relatively small molecule and is thus not suitable for large-scale synthesis.
Future Directions
There are several potential future directions for the research of 4-ECFHP. It could be studied further for its potential to inhibit other enzymes, such as kinases and proteases. In addition, it could be studied for its potential to interact with other molecules and its potential to act as a drug delivery system. Finally, it could be studied for its potential to act as a therapeutic agent, such as an anti-inflammatory or anti-cancer agent.
Synthesis Methods
4-ECFHP can be synthesized using several methods. The most common method is the reaction of ethyl carbamate and 3-fluorophenol in the presence of sulfuric acid. This reaction is typically carried out at room temperature and the product is isolated by column chromatography. Other methods for synthesizing 4-ECFHP include the reaction of ethyl carbamate and 3-fluorobenzaldehyde in the presence of piperidine and the reaction of ethyl carbamate and 3-fluoroaniline in the presence of triethylamine.
properties
IUPAC Name |
N-ethyl-2-fluoro-4-(2-oxo-1H-pyridin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-2-16-14(19)11-4-3-9(7-12(11)15)10-5-6-17-13(18)8-10/h3-8H,2H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATOMIIHIBKIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=O)NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683170 |
Source
|
Record name | N-Ethyl-2-fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine | |
CAS RN |
1261958-65-9 |
Source
|
Record name | N-Ethyl-2-fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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